molecular formula C8H8O4S B15359435 Methyl 2-(3-formylfuran-2-yl)sulfanylacetate

Methyl 2-(3-formylfuran-2-yl)sulfanylacetate

Cat. No.: B15359435
M. Wt: 200.21 g/mol
InChI Key: KRHOFUAEAJDXQT-UHFFFAOYSA-N
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Description

Methyl 2-(3-formylfuran-2-yl)sulfanylacetate is a heterocyclic organic compound characterized by a furan ring substituted with a formyl group at the 3-position and a sulfanylacetate moiety at the 2-position. The structure combines reactive functional groups: the formyl group facilitates nucleophilic addition or condensation reactions, while the methyl ester and thioether linkages offer sites for further derivatization.

Properties

Molecular Formula

C8H8O4S

Molecular Weight

200.21 g/mol

IUPAC Name

methyl 2-(3-formylfuran-2-yl)sulfanylacetate

InChI

InChI=1S/C8H8O4S/c1-11-7(10)5-13-8-6(4-9)2-3-12-8/h2-4H,5H2,1H3

InChI Key

KRHOFUAEAJDXQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C=CO1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Benzofuran Derivatives

  • Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate (C₁₂H₁₁BrO₄S): Features a benzofuran core with bromo and sulfinyl groups. The sulfinyl substituent adopts a specific orientation relative to the benzofuran plane, influencing crystal packing via C–H⋯C and weak hydrogen bonds. Molecular weight: 355.23 g/mol .
  • Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate (C₁₃H₁₄O₄S): Exhibits a methyl-substituted benzofuran with sulfinyl and ester groups. Crystal parameters: triclinic system (space group P1), a = 7.9331 Å, V = 644.51 ų. Melting point: 380–381 K .
  • 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (C₁₁H₉FO₃S): Contains a fluorine atom enhancing electronegativity. Intermolecular O–H⋯O hydrogen bonds form centrosymmetric dimers, while C–H⋯F interactions stabilize stacking along the b-axis .

Quinoline Derivatives

  • Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate: Substitutes furan with a quinoline ring, increasing aromaticity and molecular complexity. The formyl group and sulfanylacetate moiety mirror the target compound, suggesting similar reactivity in cross-coupling or condensation reactions .

Phenyl Derivatives

  • Methyl 2-(3-chlorophenyl)sulfonylacetate (C₉H₉ClO₄S): Replaces the heterocycle with a chlorophenyl group and sulfonyl linkage. The sulfonyl group increases polarity and oxidative stability compared to thioethers. Molecular weight: 248.68 g/mol .

Functional Group Analysis

Compound Heterocycle Sulfur Oxidation State Key Functional Groups Molecular Weight (g/mol) Notable Properties
Methyl 2-(3-formylfuran-2-yl)sulfanylacetate Furan Thioether (S⁰) Formyl, ester ~212.22 (estimated) High reactivity (formyl, ester)
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate Benzofuran Sulfinyl (S⁴⁺) Bromo, ester 355.23 C–H⋯C interactions, weak H-bonding
Methyl 2-(3-chlorophenyl)sulfonylacetate Phenyl Sulfonyl (S⁶⁺) Chloro, ester 248.68 Enhanced polarity, thermal stability
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Benzofuran Thioether (S⁰) Fluoro, carboxylic acid 240.24 O–H⋯O dimers, C–H⋯F stacking

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